molecular formula C18H17N3O4 B2424915 4-(2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)phenyl acetate CAS No. 342615-19-4

4-(2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)phenyl acetate

Cat. No.: B2424915
CAS No.: 342615-19-4
M. Wt: 339.351
InChI Key: OBUFYYCSBIPRBY-UHFFFAOYSA-N
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Description

4-(2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)phenyl acetate is a synthetic organic compound that belongs to the class of quinoxaline derivatives.

Properties

IUPAC Name

[4-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-11(22)25-13-8-6-12(7-9-13)19-17(23)10-16-18(24)21-15-5-3-2-4-14(15)20-16/h2-9,16,20H,10H2,1H3,(H,19,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUFYYCSBIPRBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of o-Phenylenediamine with Diketones

The most widely employed method involves the acid-catalyzed condensation of o-phenylenediamine with glyoxal or benzil. The reaction proceeds via nucleophilic attack of the amine groups on the carbonyl carbons, followed by dehydration to form the bicyclic structure.

Reaction Conditions

  • Catalyst: HCl (concentrated) or acetic acid
  • Solvent: Ethanol or water
  • Temperature: 80–100°C
  • Time: 4–6 hours
Diketone Used Yield (%) Purity (%)
Glyoxal 78 95
Benzil 85 97

Benzil-derived syntheses yield higher purity due to reduced side-product formation from enol tautomerization.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the condensation process. This method reduces reaction times to 15–30 minutes while maintaining yields above 80%.

Introduction of the Acetamido Side Chain

Functionalization of the quinoxaline core at the 2-position is achieved through nucleophilic acyl substitution.

Acylation with Chloroacetyl Chloride

Treatment of 3-oxo-1,2,3,4-tetrahydroquinoxaline with chloroacetyl chloride in dichloromethane introduces the acetyl moiety.

Optimized Parameters

  • Base: Triethylamine (2.5 equiv)
  • Temperature: 0°C → room temperature
  • Yield: 89%

Coupling via EDCI/HOBt

Carbodiimide-mediated coupling with 4-aminophenyl acetate demonstrates superior regioselectivity:

$$
\text{Quinoxaline-COOH} + \text{H}_2\text{N-Ph-OAc} \xrightarrow{\text{EDCI, HOBt}} \text{Target Amide}
$$

Coupling Agent Yield (%) Epimerization (%)
EDCI/HOBt 92 <1
DCC/DMAP 84 3

Final Acetylation of the Phenolic Group

Protection of the hydroxyl group completes the synthesis through acetylation:

Classical Acetic Anhydride Method

  • Reagent: Acetic anhydride (1.2 equiv)
  • Catalyst: Pyridine (0.5 equiv)
  • Conditions: 25°C, 2 hours
  • Yield: 95%

Enzyme-Catalyzed Acetylation

Immobilized lipases (e.g., Candida antarctica Lipase B) enable greener synthesis:

Enzyme Loading (wt%) Conversion (%)
5 88
10 94

Integrated Process Optimization

A comparative analysis of one-pot vs. stepwise approaches reveals critical trade-offs:

Parameter One-Pot Strategy Stepwise Synthesis
Total Yield (%) 68 82
Purity (%) 90 97
Process Complexity Low High

Industrial-Scale Considerations

Continuous Flow Synthesis

Adoption of microreactor technology enhances reproducibility:

  • Residence Time: 8 minutes
  • Throughput: 2.4 kg/day
  • Impurity Profile: <0.5%

Crystallization Optimization

Ethyl acetate/hexane mixtures (3:1 v/v) produce needle-like crystals with >99% purity after recrystallization.

Analytical Characterization

Critical quality attributes are verified through:

  • HPLC: Retention time = 6.7 min (C18 column, 60:40 MeCN/H2O)
  • NMR: δ 2.3 (s, 3H, OAc), δ 4.1 (q, 2H, CH2), δ 7.2–8.1 (m, 8H, aromatic)
  • HRMS: [M+H]+ calc. 339.1214, found 339.1211

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
4-(2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)phenyl acetate is a significant intermediate in the synthesis of pharmaceutical compounds targeting neurological disorders. Its structural characteristics allow for modifications that enhance drug efficacy and specificity against various targets in the central nervous system .

Case Study: Neurological Disorders
Research has indicated that derivatives of this compound can modulate neurotransmitter systems, potentially leading to therapeutic agents for conditions such as depression and anxiety. For instance, studies have shown that compounds with similar structures exhibit selective serotonin reuptake inhibition, which is crucial in treating mood disorders .

Biochemical Research

Enzyme Activity Studies:
This compound is utilized in biochemical research to investigate enzyme activities and metabolic pathways. Its ability to interact with specific enzymes makes it a valuable tool for understanding cellular processes and identifying therapeutic targets .

Case Study: Metabolic Pathways
In a study focused on metabolic pathways involving quinoxaline derivatives, researchers found that compounds similar to this compound can inhibit key enzymes involved in metabolic syndromes. This inhibition provides insights into potential treatments for obesity and diabetes by targeting metabolic dysregulation .

Material Science

Development of Novel Materials:
The compound is also explored in material science for its properties that can enhance thermal stability and mechanical strength in polymers and composites. Its incorporation into materials can lead to improved performance in various industrial applications .

Case Study: Polymer Composites
Research has demonstrated that incorporating quinoxaline derivatives into polymer matrices increases thermal resistance and mechanical properties. This makes them suitable for applications in aerospace and automotive industries where material performance under extreme conditions is critical .

Organic Synthesis

Versatile Building Block:
In organic synthesis, this compound serves as a versatile building block for creating complex molecules. Its functional groups allow chemists to perform various transformations efficiently .

Case Study: Synthesis of Complex Molecules
A notable application involved using this compound as a precursor in the synthesis of novel heterocycles with potential anti-cancer properties. The synthetic routes developed demonstrate the compound's utility in generating diverse chemical entities for pharmacological testing .

Mechanism of Action

The mechanism of action of 4-(2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)phenyl acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Biological Activity

4-(2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)phenyl acetate is a compound derived from quinoxaline, a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₈H₁₉N₃O₃
  • Molecular Weight : 309.371 g/mol
  • CAS Number : 136584-14-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that quinoxaline derivatives can modulate enzyme activity and influence signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Quinoxaline derivatives have demonstrated significant antimicrobial properties. Studies have shown that compounds similar to this compound exhibit activity against a range of bacterial strains. The mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Antiviral Activity

Recent studies have explored the antiviral potential of quinoxaline derivatives against HIV. A study published in the European Journal of Medicinal Chemistry reported that certain quinoxaline compounds inhibited the reverse transcriptase enzyme, an essential target in HIV treatment.

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell cycle progression.

Study 1: Antimicrobial Efficacy

In a comparative study on antimicrobial efficacy, a series of quinoxaline derivatives were tested against various pathogens. The results indicated that modifications at the acetamido position enhanced activity against Gram-positive bacteria.

Study 2: Antiviral Properties

A study evaluating the antiviral effects against HIV demonstrated that derivatives with a tetrahydroquinoxaline structure exhibited potent inhibition of reverse transcriptase with IC50 values in the nanomolar range.

Q & A

Q. Advanced

  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Anti-inflammatory activity : Measure inhibition of COX-2 or TNF-α in murine macrophages.
  • Antimicrobial screening : Employ disk diffusion or microdilution methods against Gram-positive/negative bacteria .
    Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments.

What crystallographic challenges arise in structural elucidation, and how are they resolved?

Q. Advanced

  • Crystal packing effects : Hydrogen-bonding networks can distort bond angles; use Diamond software to model interactions .
  • Disorder in lattice : Refine data with SHELXL or Olex2, applying restraints for thermal motion.
  • Validation : Cross-check with spectroscopic data to ensure consistency between solid-state and solution structures .

How can stability studies inform storage and handling protocols?

Q. Advanced

  • Accelerated degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation products via HPLC .
  • Storage : Long-term stability at –20°C in amber vials with desiccants .
  • Analytical monitoring : Use TGA/DSC to assess thermal decomposition and FTIR to detect ester hydrolysis.

What engineering considerations are critical for scaling up synthesis?

Q. Advanced

  • Process control : Optimize hydrogenation parameters (pressure, catalyst loading) using CRDC-classified methods (RDF2050108) .
  • Separation technologies : Employ membrane filtration or column chromatography for purification (RDF2050104) .
  • Sustainability : Solvent recovery (ethanol) and catalyst recycling (Pd/C) to reduce waste.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.